Quantitative Evidence: Speciogynine Exhibits >150-Fold Higher Affinity for 5-HT1A Serotonin Receptors than Mitragynine
Speciogynine binds to the human 5-HT1A serotonin receptor with a Ki of 38.5 ± 3.9 nM, demonstrating high affinity [1]. In contrast, its diastereomer mitragynine exhibits negligible affinity for this receptor, with a Ki of 5880 ± 828 nM [1]. This represents a >150-fold difference in binding affinity. The functional consequence of this binding is partial agonism, as evidenced by 5-HT1A-mediated lower lip retraction and antinociception in rats, effects that are blocked by the selective 5-HT1A antagonist WAY-100635 [2].
| Evidence Dimension | Binding affinity (Ki) at human 5-HT1A serotonin receptor |
|---|---|
| Target Compound Data | Ki = 38.5 ± 3.9 nM |
| Comparator Or Baseline | Mitragynine: Ki = 5880 ± 828 nM |
| Quantified Difference | >150-fold higher affinity for speciogynine |
| Conditions | Radioligand binding assay using [3H]8-OH-DPAT on transfected cell lines expressing human 5-HT1A receptors [1] |
Why This Matters
This quantitative difference is critical for selecting the appropriate compound for studies of 5-HT1A-mediated signaling, as mitragynine would be ineffective and confound results.
- [1] León F, et al. Activity of Mitragyna speciosa ('Kratom') Alkaloids at Serotonin Receptors. J Med Chem. 2021;64(18):13510-13523. (Table 2: Binding affinities at 5-HTRs). View Source
- [2] León F, et al. Activity of Mitragyna speciosa ('Kratom') Alkaloids at Serotonin Receptors. J Med Chem. 2021;64(18):13510-13523. (In vivo 5-HT1AR agonism). View Source
